molecular formula C14H20N2O4S B2734288 tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate CAS No. 2172563-27-6

tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B2734288
CAS No.: 2172563-27-6
M. Wt: 312.38
InChI Key: YFCZBZWFYOVGJL-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate: is a synthetic organic compound with the molecular formula C14H20N2O4S This compound features a tert-butyl carbamate group, a thiazole ring, and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxane precursor reacts with the thiazole intermediate.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the thiazole-oxane intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of enzymes that interact with thiazole or oxane moieties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the oxane moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(5-oxopentyl)carbamate
  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate stands out due to the presence of both the thiazole and oxane rings. This dual functionality provides a unique set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.

Biological Activity

Tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate (CAS Number: 2172563-27-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H20N2O4S
  • Molar Mass : 312.38 g/mol
  • IUPAC Name : tert-butyl (5-(tetrahydro-2H-pyran-3-carbonyl)thiazol-2-yl)carbamate

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds containing thiazole moieties can interact with various biological targets. Specifically, studies have shown that related thiazole derivatives can act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, certain thiazole derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and β-secretase, both of which are implicated in Alzheimer's disease pathology .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thiazole-based compounds. For example, a study involving a structurally similar compound demonstrated its ability to inhibit amyloid beta peptide aggregation, which is crucial in the development of Alzheimer's disease. The compound exhibited moderate protective effects against astrocyte cell death induced by amyloid beta 1-42 .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain thiazoles can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in astrocytic cultures exposed to amyloid beta aggregates. This reduction indicates a potential mechanism for mitigating neuroinflammation associated with Alzheimer's disease .

In Vivo Studies

In vivo research using animal models has shown that similar compounds can improve cognitive function and reduce amyloid plaque formation when administered in therapeutic doses. However, bioavailability remains a challenge, as some compounds exhibit limited penetration into the central nervous system .

Data Summary Table

Property Value
Molecular FormulaC14H20N2O4S
Molar Mass312.38 g/mol
CAS Number2172563-27-6
Biological ActivitiesNeuroprotective, Antimicrobial
Inhibitory ActionAChE and β-secretase inhibitors
Potential ApplicationsAlzheimer's treatment, Antimicrobial therapies

Properties

IUPAC Name

tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(18)16-12-15-8-10(21-12)11(17)9-4-6-19-7-5-9/h8-9H,4-7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZBZWFYOVGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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